molecular formula C19H14N4OS B2897581 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2097903-51-8

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2897581
CAS No.: 2097903-51-8
M. Wt: 346.41
InChI Key: IUCQCBNZXLJZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide (CAS 2097903-51-8) is a synthetic small molecule of interest in infectious disease research, particularly as a potential antimalarial agent. It was identified through virtual library screening as a selective inhibitor of the protein-protein interaction (PPI) between PfAtg8 and PfAtg3 in Plasmodium falciparum , a mechanism essential for autophagy and parasite survival . This compound is designed to target the A-loop of PfAtg8, a region conserved in apicomplexan parasites but absent in human homologs, which provides a potential basis for selective targeting and limited off-host effects . In proof-of-concept studies, treatment with this compound demonstrated a shift in the lipidation state of PfAtg8 and inhibited P. falciparum growth in both blood- and liver-stage cultures, validating its biological activity . Given that the targeted A-loop is conserved across other disease-causing apicomplexans, this molecule may also have research applications in studying parasites like Toxoplasma gondii and Cryptosporidium . With a molecular formula of C19H14N4OS and a molecular weight of 346.4 g/mol , it is offered for research purposes to investigate autophagy pathways in parasites and develop novel anti-apicomplexan therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQCBNZXLJZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 3-(pyridin-4-yl)pyrazin-2-ylmethanamine under controlled conditions to form the desired carboxamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Linker Variations

The target compound’s methyl-carboxamide linker distinguishes it from other pyrazine derivatives:

  • Sulfonamide-linked analogs (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, ): These compounds exhibit antitubercular activity (MIC = 6.25 µg/mL) via folate pathway inhibition. The sulfonamide linker confers rigidity and hydrogen-bonding capacity, which may enhance target binding but limit metabolic stability compared to carboxamide linkers .
  • Propyl-linked oxazole-carboxamides (e.g., OCM-31, ): These derivatives, with pyrazine or pyridine rings connected via a three-carbon chain, prioritize flexibility and solubility.

Heterocyclic Core Modifications

  • Pyridopyrazine derivatives (): The compound N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine inhibits p38 MAP kinase. Its pyrido[2,3-b]pyrazine core and fluorophenyl substituent enhance π-π stacking and hydrophobic interactions, whereas the target compound’s benzothiophene may improve membrane permeability .
  • Benzothiophene analogs (): N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide replaces the pyridin-4-yl group with a methylpyrazole. This substitution likely alters target selectivity, as pyridin-4-yl’s nitrogen lone pairs may engage in hydrogen bonding unavailable to methylpyrazole .

Substituent Effects

  • Halogenated and trifluoromethyl groups (Evidences 2, 3, 6): Compounds like OCM-32 (3-iodo-4-methoxyphenyl) and trifluoromethyl-substituted benzamides () demonstrate that electron-withdrawing groups enhance metabolic stability and binding affinity.
  • Pyridin-4-yl vs. pyridin-2-yl (): The pyridin-4-yl group in the target compound provides a distinct spatial orientation compared to pyridin-2-yl derivatives, which may influence interactions with kinase active sites or bacterial targets .

Activity and Mechanism Insights

While direct activity data for the target compound are unavailable, inferences from analogs include:

  • Kinase inhibition : Structural similarities to p38 MAP kinase inhibitors () and GSK-3β-targeted oxazoles () suggest possible kinase-modulating effects.

Data Table: Key Comparative Features

Compound Structure Features Activity (MIC or IC50) Target/Mechanism Reference
Target Compound Benzothiophene-carboxamide, pyrazine-pyridin-4-yl Not reported Hypothesized kinase/bacterial -
4-amino-N-(pyrazin-2-yl)benzenesulfonamide Sulfonamide linker, pyrazine, amino group 6.25 µg/mL (M. tuberculosis) Folate pathway inhibition
OCM-31 Oxazole-carboxamide, pyrazine, fluorophenyl Not reported GSK-3β inhibition
N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyrido[2,3-b]pyrazine, fluorophenyl p38 MAP kinase inhibitor Kinase inhibition
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide Benzothiophene-carboxamide, methylpyrazole Not reported Kinase/bacterial (speculative)

Biological Activity

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-tubercular, anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene moiety, which is known for its versatility in drug design. The structural formula can be represented as:

C15H14N4O Molecular Weight 270 30 g mol \text{C}_{15}\text{H}_{14}\text{N}_4\text{O}\quad \text{ Molecular Weight 270 30 g mol }

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiophene derivatives, including this compound, as anti-tubercular agents. In a series of evaluations against Mycobacterium tuberculosis H37Ra, several compounds exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. Notably, the compound demonstrated an IC90 of 3.73 μM, indicating its potency in inhibiting bacterial growth without cytotoxicity to human cells (HEK-293) .

CompoundIC50 (μM)IC90 (μM)
This compound1.35 - 2.183.73

2. Anticancer Activity

Benzothiophene derivatives have also shown promising anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to significantly inhibit cancer cell proliferation and induce cell cycle arrest at the sub-G1 phase . The molecular docking studies suggest that these compounds interact effectively with targets such as VEGFR-2, enhancing their therapeutic potential against cancer .

3. Anti-Inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives is attributed to their ability to inhibit specific enzymes and receptors involved in inflammatory pathways. Research indicates that these compounds can modulate the activity of neutrophil elastase, a serine proteinase linked to inflammatory diseases . This modulation could lead to reduced inflammation and associated symptoms.

4. Antimicrobial Activity

In addition to anti-tubercular properties, this compound has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies utilizing the Cup plate method have confirmed its efficacy against multiple bacterial strains .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of benzothiophene derivatives:

  • Study on Anti-Tubercular Agents : A focused study synthesized various substituted benzothiophenes and evaluated their anti-tubercular activity, revealing several candidates with low IC50 values suitable for further development .
  • Anticancer Evaluation : Another research effort highlighted the apoptotic effects of benzothiophene derivatives on HeLa cells, showcasing their potential as effective anticancer agents .
  • Anti-inflammatory Mechanisms : Investigations into the inhibition of neutrophil elastase by benzothiophene compounds suggest a pathway for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic functionalization. For example:

Pyrazine Core Construction : Use Suzuki-Miyaura coupling to introduce pyridin-4-yl groups to pyrazine precursors.

Benzothiophene Integration : React 1-benzothiophene-2-carboxylic acid with a methylamine linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Employ column chromatography (silica gel) and recrystallization for purity.

  • Validation : Confirm intermediates using 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and LC-MS. Final product purity is assessed via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Analytical Techniques :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular conformation and hydrogen-bonding networks (e.g., pyridine-pyrazine stacking interactions).
  • Spectroscopy : 1H-NMR^1\text{H-NMR} for proton environment analysis (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR spectroscopy for carbonyl (C=O) stretches (~1650 cm1^{-1}) .
    • Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate electronic structure .

Q. What preliminary assays are used to screen the compound’s biological activity?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50}.
    • Mechanistic Clues : Fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition (e.g., kinase assays) to identify targets .

Advanced Research Questions

Q. How can crystallographic studies resolve contradictions in reported solubility data?

  • Strategy :

Polymorph Screening : Recrystallize under varied solvents (e.g., DMSO, ethanol) to isolate crystalline forms.

Thermal Analysis : DSC/TGA to compare melting points and stability across polymorphs.

Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with crystal lattice energy (SC-XRD data).

  • Outcome : Identify thermodynamically stable forms with improved bioavailability .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

  • Methods :

  • Molecular Docking : Simulate binding to targets (e.g., p38 MAP kinase) using AutoDock Vina.
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) from analogs (e.g., pyridopyrazines).
    • Validation : Cross-check predictions with experimental IC50_{50} data from kinase inhibition assays .

Q. How can metabolic stability be optimized without compromising activity?

  • Approach :

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzothiophene moiety.

Cytochrome P450 Assays : Monitor metabolite formation (LC-MS/MS) to identify vulnerable sites.

SAR Adjustments : Replace labile pyrazine substituents with bioisosteres (e.g., pyridine → pyrimidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.